3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine is a heterocyclic compound featuring a benzimidazole moiety fused with a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones to form the benzimidazole core . The pyrrole ring is then constructed through cyclization reactions involving suitable precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often include acidic or basic catalysts, elevated temperatures, and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions . The choice of reagents and catalysts is crucial to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols . Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine involves interaction with specific molecular targets, such as enzymes or receptors . The benzimidazole moiety is known to inhibit microtubule formation, affecting cell division and exhibiting antiproliferative effects . The compound may also interact with DNA or RNA, disrupting their function and leading to antimicrobial or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with broad biological activities.
1H-indazole: Shares structural similarities and exhibits similar pharmacological properties.
2-aminobenzimidazole: Known for its antimicrobial and antifungal activities.
Uniqueness
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its fused heterocyclic structure, combining the properties of both benzimidazole and pyrrole rings . This structural combination enhances its potential for diverse biological activities and applications in various fields .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-11-12(2)22(13-7-3-4-8-13)17(19)16(11)18-20-14-9-5-6-10-15(14)21-18/h5-6,9-10,13H,3-4,7-8,19H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIJUTWRCNEKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)N)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.